MAO-B Inhibitory Potency: MAO-B-IN-35 Demonstrates Sub-Micromolar IC50
MAO-B-IN-35 exhibits an IC50 of 1.02 μM against MAO-B, as reported in a comparative table of MAO-B inhibitors [1]. This places its potency in the low micromolar range, which is a relevant benchmark for chemical probe studies and SAR exploration. While not as potent as the most advanced indazole-carboxamide leads (e.g., PSB-1491, IC50 = 0.386 nM) [2], MAO-B-IN-35's activity is clearly defined, enabling researchers to select a compound with known, reproducible potency for their specific assay systems.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.02 μM |
| Comparator Or Baseline | Safinamide: IC50 = 0.098 μM; Selegiline: IC50 = 19.6 nM |
| Quantified Difference | MAO-B-IN-35 is ~10-fold less potent than safinamide and ~50-fold less potent than selegiline in isolated enzyme assays. |
| Conditions | In vitro enzymatic assay; exact assay conditions not specified in the source table |
Why This Matters
Knowing the precise IC50 allows researchers to select an appropriate concentration range for in vitro studies, ensuring target engagement without off-target effects due to excessive dosing.
- [1] PMC. Table 3: MAO-B inhibitors and their properties. PMC12607699. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12607699/table/t0003/ View Source
- [2] Tzvetkov NT, et al. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. J Med Chem. 2014;57(15):6679-703. doi:10.1021/jm500729a View Source
